molecular formula C9H8BrNO4 B8806819 Methyl 4-bromo-3-methyl-5-nitrobenzoate

Methyl 4-bromo-3-methyl-5-nitrobenzoate

Cat. No.: B8806819
M. Wt: 274.07 g/mol
InChI Key: SDGJHNRLPOEFDD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-methyl-5-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position of the aromatic ring. The methyl ester functional group (-COOCH₃) at the 1-position completes the structure. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive substituents. The bromine atom provides a site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the nitro group can be reduced to an amine for further functionalization .

Synthetic routes for analogous compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, involve nitration using mixed nitric-sulfuric acid systems, achieving yields above 80% . Similarly, methyl 4-bromo-3-formamidobenzoate (C₉H₈BrNO₃) is synthesized via substitution reactions, highlighting the adaptability of brominated benzoates in introducing diverse functional groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

The reactivity and applications of Methyl 4-bromo-3-methyl-5-nitrobenzoate are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features
This compound Br (4), CH₃ (3), NO₂ (5) C₁₀H₉BrNO₄ Bromine for cross-coupling; nitro for reduction; methyl enhances steric effects.
Methyl 3-bromo-5-nitrobenzoate Br (3), NO₂ (5) C₈H₆BrNO₄ Lacks methyl group; similarity score 0.88 . Lower steric hindrance.
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Br (5), OH (2), NO₂ (3) C₈H₆BrNO₅ Hydroxy group increases polarity; nitro at 3 alters electronic effects. Similarity score 0.91 .
Methyl 4-bromo-3-nitrobenzoate Br (4), NO₂ (3) C₈H₆BrNO₄ Nitro at 3 instead of 5; absence of methyl group reduces steric bulk.
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate Br (3), NHCH₃ (4), NO₂ (5) C₉H₉BrN₂O₄ Methylamino group introduces nucleophilicity; molar mass 289.08 g/mol .

Key Observations:

Substituent Position Effects: The bromine at position 4 in the target compound distinguishes it from analogs like methyl 3-bromo-5-nitrobenzoate (Br at 3). This positional difference impacts reactivity; bromine at 4 is more accessible for nucleophilic substitution or cross-coupling .

Electronic Effects :

  • The nitro group at position 5 (meta to the ester) is a strong electron-withdrawing group, activating the ring for electrophilic substitution at specific positions. In contrast, nitro at position 3 (as in methyl 4-bromo-3-nitrobenzoate) directs reactivity differently .

Functional Group Interplay: Analogs with hydroxyl or amino groups (e.g., methyl 5-bromo-2-hydroxy-3-nitrobenzoate) exhibit higher polarity, influencing solubility and crystallization behavior. The target compound’s lack of polar groups may render it more lipophilic .

Synthetic Utility: The target compound’s bromine and nitro groups enable sequential modifications, such as palladium-catalyzed couplings followed by nitro reduction to amines. Analogs like methyl 3-bromo-4-(methylamino)-5-nitrobenzoate demonstrate the feasibility of such pathways .

Properties

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07 g/mol

IUPAC Name

methyl 4-bromo-3-methyl-5-nitrobenzoate

InChI

InChI=1S/C9H8BrNO4/c1-5-3-6(9(12)15-2)4-7(8(5)10)11(13)14/h3-4H,1-2H3

InChI Key

SDGJHNRLPOEFDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-3-methylbenzoic acid methyl ester (10.13 g, 44 mmol) was dissolved in a mixture of H2SO4 120 mL and TFA (15 mL) at room temperature. The solution was cooled on an ice bath and KNO3 (4.65 g, 46 mmol) was added portionwise over 30 min. The mixture was stirred at ambient temperature for 4 hours during which it warmed to rt. TLC analysis (after mini aqueous workup) showed total disappearance of starting material (30% EtOAc/Hex). The solution was poured onto ice and the aqueous slurry was extracted with EtOAc (3×150 mL). The organic layer was washed with 5% Na2CO3 (3×75 mL), NaHCO3 (3×50 mL), water (2×100 mL), brine (100 mL), then was dried over sodium sulfate. Concentration of the solution yielded a yellowish solid/gel substance (11.6 g) which was one spot by TLC. 1H NMR analysis shows two (major) products in ˜2:1 ratio, corresponding to the o- and m-nitrobenzoate derivatives. The material was carried onto the next step without further purification.
Quantity
10.13 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
o- and m-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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